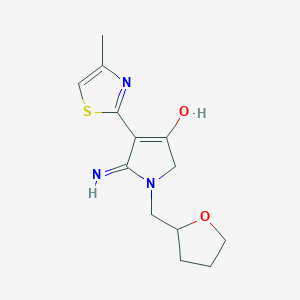![molecular formula C18H31NO3S B15107152 {[2-Butoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(2-methylpropyl)amine](/img/structure/B15107152.png)
{[2-Butoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(2-methylpropyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[2-Butoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(2-methylpropyl)amine is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-Butoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(2-methylpropyl)amine involves multiple steps, starting with the preparation of the core phenyl structure, followed by the introduction of the butoxy, methyl, and methylethyl groups. The final step involves the sulfonylation and amination reactions. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
{[2-Butoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(2-methylpropyl)amine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
{[2-Butoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(2-methylpropyl)amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of {[2-Butoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(2-methylpropyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: This compound has a similar phenyl structure but differs in its functional groups and applications.
Hydrogen Bromide: While not structurally similar, it shares some chemical reactivity characteristics.
Properties
Molecular Formula |
C18H31NO3S |
|---|---|
Molecular Weight |
341.5 g/mol |
IUPAC Name |
2-butoxy-4-methyl-N-(2-methylpropyl)-5-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C18H31NO3S/c1-7-8-9-22-17-10-15(6)16(14(4)5)11-18(17)23(20,21)19-12-13(2)3/h10-11,13-14,19H,7-9,12H2,1-6H3 |
InChI Key |
YIMQHVVPCJQWHY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)NCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-hydroxy-2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15107072.png)

![N-[(2Z)-3-[2-chloro-5-(trifluoromethyl)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide](/img/structure/B15107077.png)
![5-({[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)-2-hydroxybenzoic acid](/img/structure/B15107085.png)

![N-(2,4-dichlorophenyl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B15107099.png)
![2-(2-{2,4-dioxo-1,3-diazaspiro[4.6]undecan-3-yl}acetamido)-N-[(furan-2-yl)methyl]benzamide](/img/structure/B15107102.png)
![3-(4-Chlorobenzyl)-6-[(3-chlorobenzyl)oxy]-1,2-benzoxazole](/img/structure/B15107103.png)
![(3Z)-1-(4-fluorobenzyl)-3-[6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B15107111.png)
![6-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]-2H-chromen-2-one](/img/structure/B15107119.png)
![2-[2-(4-phenylmethanesulfonylpiperazin-1-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B15107124.png)
![2-Chloro-5-[(2-chlorophenyl)(methyl)sulfamoyl]benzoic acid](/img/structure/B15107127.png)
![2-(5-bromo-1H-indol-1-yl)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone](/img/structure/B15107135.png)

